2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, and reagents such as hydrazine hydrate, sulfuric acid, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to accommodate larger batch sizes .
Chemical Reactions Analysis
Types of Reactions
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting the pathways they regulate .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Phenylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
- 2-(1-((4-Methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
- 2-(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
Uniqueness
The uniqueness of 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,4-dimethylphenyl group can enhance its binding affinity to certain targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-11-6-7-15(12(2)9-11)23(20,21)19-8-4-5-14(10-19)16-18-17-13(3)22-16/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEJRZQNIHOCMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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